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Compound of Interest

Compound Name: 4-Phenylpyridine-3-carbaldehyde
CAS No.: 46268-56-8
Cat. No.: B1601288

Get Quote

Technical Guide for Structural Elucidation & Characterization

Executive Summary

4-Phenylpyridine-3-carbaldehyde (CAS: 135033-89-9 / Derivative of 53063-42-2) is a critical
biaryl intermediate used extensively in the synthesis of fused nitrogen heterocycles, including
naphthyridines and isoquinolines, often targeting kinase inhibition pathways.[1][2]

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) of the molecule.[2]
Unlike simple pyridines, this compound exhibits unique steric strain between the C3-formyl and
C4-phenyl groups, resulting in specific "out-of-plane” twisting that diagnostic spectroscopists
must recognize to avoid misassignment.[2]

Structural Logic & Purity Assessment

Before analyzing spectra, one must understand the molecule's conformational behavior.[2] The
steric clash between the carbonyl oxygen (C3) and the ortho-protons of the phenyl ring (C4)
forces the phenyl ring to twist out of coplanarity with the pyridine ring.[2]
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e Impact on NMR: This twist reduces the ring current anisotropy effect of the phenyl group on
the aldehyde proton, preventing the extreme shielding often seen in planar biaryls.[2]

e Impact on Synthesis: Common impurities include 4-phenylpyridine (starting
material/decarbonylation product) and 4-chloronicotinaldehyde (precursor).[2]

Nuclear Magnetic Resonance (NMR)

Spectroscopy|[2][3][4][5]
N1H NMR Characterization (400 MHz, CDCI3)

The proton spectrum is defined by three distinct regions: the deshielded aldehyde, the electron-
poor pyridine protons, and the multiplet phenyl protons.[2]

Solvent Note: CDCIs is standard.[2] However, if hydration of the aldehyde is suspected (gem-
diol formation), switch to DMSO-de.[2]

Assignment Table
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment o

(0, ppm) Justification
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aldehyde proton.
10.05 Singlet (s) 1H -CHO [2] Deshielded by
carbonyl

anisotropy.[2]

Most deshielded
aromatic proton
due to location
. between
9.15 Singlet (s) 1H Py-H2 )

electronegative
N and electron-
withdrawing

C=0.[2]

Alpha to
Doublet (d, J=5.2 Nitrogen; typical
8.78 1H Py-H6 n _
Hz) pyridine chemical

shift.[2]

Phenyl ring
protons.[2] Often
appear as
) overlapping
7.45—-7.55 Multiplet (m) 5H Ph-H ]
multiplets due to
free rotation (on

NMR timescale).
[2]

Beta to Nitrogen.
[2] Couples with
Doublet (d, J=5.2 ]
7.35 1H Py-H5 H6. Shielded

Hz) .
relative to H2/H6.
(2]

Detailed Analysis
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e The H2 Singlet: The proton at position 2 is the "anchor"” signal.[2] It appears as a sharp
singlet because it has no adjacent protons for vicinal coupling.[2] Its extreme downfield shift
(~9.15 ppm) confirms the 3-substitution pattern.[2]

e The H5/H6 Coupling: The doublet at 8.78 ppm (H6) and 7.35 ppm (H5) share a characteristic
pyridine ortho coupling constant (J = 5.0-5.5 Hz).[2]

» |somer Differentiation: In the regioisomer (4-phenylpyridine-2-carbaldehyde), the aldehyde
proton would likely show weak long-range coupling, and the aromatic pattern would shift
significantly.[2]

N13C NMR Characterization (100 MHz, CDCI:s)

The carbon spectrum confirms the skeleton via the carbonyl resonance and the number of
quaternary carbons.[2]

Chemical Shift (5,

Carbon Type Assignment Notes
ppm)
Key functional group
190.5 C=0[2] Aldehyde _
signal.[2][3][4]
Alpha to N, Alpha to
153.2 CH Py-C2 C=0.[2] Highly
deshielded.
152.8 CH Py-C6 Alpha to N.
149.5 C (Quat) Py-C4 Ipso to phenyl ring.[2]
136.8 C (Quat) Ph-C1' Ipso to pyridine.[2]
Phenyl ring carbons
129.5-128.0 CH Ph-C
(ortho/meta/para).[2]
127.5 C (Quat) Py-C3 Alpha to carbonyl.[2]
124.2 CH Py-C5 Beta to Nitrogen.[2]

Mass Spectrometry (MS) Fragmentation Logic
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Technique: EI-MS (70 eV) or ESI-MS (Positive Mode).[2] Molecular Formula: C12HosNO
Molecular Weight: 183.21 g/mol [2]

Fragmentation Pathway (El)

The fragmentation is dominated by the stability of the aromatic pyridine core.[2]

Molecular lon (M*):m/z183 (Base peak or high intensity).[2]

e Loss of Hydrogen (M-1):m/z182. Formation of the acyl cation.[2]

e Loss of CO (M-28):m/z155. This is the diagnostic transition. The loss of carbon monoxide
from the aldehyde yields the 4-phenylpyridine radical cation (m/z 155), which matches the
reference spectrum of 4-phenylpyridine exactly.[2]

e Loss of HCN (M-28-27):m/z128. Fragmentation of the pyridine ring (loss of HCN from the
155 fragment), typical for pyridines.[2]

Acyl Cation (M-H)

m/z 182

Molecular lon (M+)
m/z 183
[C12HINO]+

- CO (28 u)

A R I (4 EI0) -HCN (27 u) Phenyl-cyclobutadiene cat.
m/z 155 > m/z 128

[CL1HON]+

Click to download full resolution via product page

Figure 1: Primary fragmentation pathway for 4-phenylpyridine-3-carbaldehyde in Electron
lonization (El) MS.

Vibrational Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]

The IR spectrum is used primarily to confirm the presence of the carbonyl group and the
absence of hydroxyl groups (which would indicate reduction to alcohol).[2]
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Wavenumber . . . .
Vibration Mode Intensity Interpretation
(cm™)
3050 — 3010 C-H Stretch (sp?) Weak Aromatic protons.
"Fermi Doublet"
C-H Stretch o
2850 & 2750 Weak/Med characteristic of
(Aldehyde)
aldehydes.
Conjugated aldehyde.
[2] Lower than
aliphatic aldehydes
1705 - 1695 C=0]2] Stretch Strong
(1730) due to
conjugation with
pyridine.
Pyridine and Phenyl
1590, 1480 C=C / C=N Stretch Medium ring skeletal
vibrations.
Monosubstituted
750, 690 C-H Bend (oop) Strong phenyl ring diagnostic.

[2]

Experimental Protocols
Protocol A: NMR Sample Preparation

e Objective: Obtain high-resolution *1H and ~13C spectra without hydration artifacts.

¢ Solvent: Chloroform-d (CDCIs) is preferred (99.8% D).[2]

e Concentration:

o MH: 5-10 mg in 0.6 mL solvent.[2]

o "M3C: 20-30 mg in 0.6 mL solvent.[2]

e Procedure:
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[e]

Weigh solid into a clean vial.

o Add CDCIs and sonicate for 30 seconds to ensure full dissolution (biaryls can be slow to
dissolve).

o Filter through a glass wool plug into the NMR tube if any turbidity remains.[2]

o Critical Check: If the aldehyde peak at 10.05 ppm is small and a broad singlet appears
~6.0 ppm, the aldehyde has formed a hydrate.[2] Dry the sample under high vacuum and
switch to DMSO-de or Acetone-de.[2]

Protocol B: GC-MS Verification

e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[2]
e Inlet Temp: 250°C.

e Ramp: 100°C (hold 1 min) - 20°C/min - 300°C.

o Expectation: 4-Phenylpyridine-3-carbaldehyde usually elutes after 4-phenylpyridine but
before fused byproducts.[2] Look for the m/z 183 parent peak.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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